Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(4-AMINO-3,5-DICYANO-6-PHENYL-2-PYRIDYL)SULFANYL]ACETATE is a complex organic compound that features a pyridine ring substituted with amino, cyano, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-AMINO-3,5-DICYANO-6-PHENYL-2-PYRIDYL)SULFANYL]ACETATE typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-AMINO-3,5-DICYANO-6-PHENYL-2-PYRIDYL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano groups can produce primary amines .
Scientific Research Applications
ETHYL 2-[(4-AMINO-3,5-DICYANO-6-PHENYL-2-PYRIDYL)SULFANYL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-AMINO-3,5-DICYANO-6-PHENYL-2-PYRIDYL)SULFANYL]ACETATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(4-AMINO-3,5-DICYANO-6-PHENYL-2-PYRIDYL)SULFANYL]ACETATE: shares similarities with other pyridine derivatives such as:
Uniqueness
The presence of both amino and cyano groups on the pyridine ring allows for versatile chemical modifications and interactions .
Properties
Molecular Formula |
C17H14N4O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C17H14N4O2S/c1-2-23-14(22)10-24-17-13(9-19)15(20)12(8-18)16(21-17)11-6-4-3-5-7-11/h3-7H,2,10H2,1H3,(H2,20,21) |
InChI Key |
HKOSVUYNFUIZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=C(C(=N1)C2=CC=CC=C2)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.